MFCD02267542
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Overview
Description
The compound identified as MFCD02267542 is a chemical entity with unique properties and applications. This compound has garnered attention in various scientific fields due to its distinctive chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD02267542 involves specific reaction conditions and reagents. One common method includes the use of a reactive crystallization technique, which is advantageous due to its low-temperature requirements and short preparation time . This method involves the controlled addition of reagents to an aqueous solution, followed by crystallization and purification steps.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound may involve more robust and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions: MFCD02267542 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles under controlled temperature and pressure conditions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions can produce deoxygenated compounds.
Scientific Research Applications
MFCD02267542 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of complex molecules and as a reagent in various reactions. In biology, it may serve as a probe for studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic properties, including its role in drug development. Industrial applications include its use in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of MFCD02267542 involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which this compound is used .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to MFCD02267542 include those with analogous chemical structures and reactivity. Examples of such compounds are those that share similar functional groups or molecular frameworks.
Uniqueness: What sets this compound apart from similar compounds is its unique combination of properties, including its reactivity, stability, and specificity for certain molecular targets. This uniqueness makes it a valuable tool in various scientific and industrial applications .
Properties
IUPAC Name |
2-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S3/c1-22-12-7-9(3-4-11(12)18)8-13-14(19)17(16(23)25-13)10(15(20)21)5-6-24-2/h3-4,7-8,10,18H,5-6H2,1-2H3,(H,20,21)/b13-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTQPPXGEPQUDL-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C(CCSC)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C(CCSC)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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